8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Descripción
This compound is a pyrazoloquinoline derivative characterized by an ethoxy group at position 8, a 4-fluorophenyl substituent at position 3, and a (4-fluorophenyl)methyl group at position 3. Its structure combines a fused pyrazole-quinoline core with fluorinated aromatic moieties, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Propiedades
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O/c1-2-31-20-11-12-23-21(13-20)25-22(15-30(23)14-16-3-7-18(26)8-4-16)24(28-29-25)17-5-9-19(27)10-6-17/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJGNRMZLHAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Substituent Variations in Pyrazoloquinoline Derivatives
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Observations :
- Fluorophenyl vs. Methoxyphenyl : Fluorinated aryl groups (e.g., at position 3) improve lipophilicity and bioavailability compared to methoxy or ethoxy analogues .
- Position 8 Modifications: Ethoxy (target compound) vs.
- Position 5 Substituents : The (4-fluorophenyl)methyl group in the target compound may enhance selectivity compared to bulkier substituents like 4-methylbenzyl () or heteroaromatic moieties ().
Pharmacological and Binding Properties
While direct data for the target compound are lacking, insights can be inferred from analogues:
- Neurotensin Receptor Agonism: A related compound, 3-(4-fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, showed potent activity in GPR35 and NTR1 assays at 10 µM . The target’s ethoxy group may reduce metabolic degradation compared to methoxy analogues.
- Kinase Inhibition: Pyrazoloquinolines with similar substitution patterns (e.g., fluorophenyl groups) have been reported to inhibit kinases like CDK2 and EGFR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
